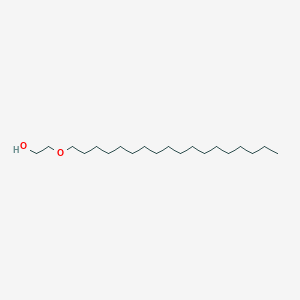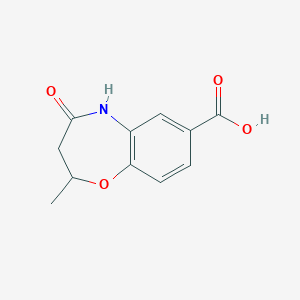
2-Methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepine-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepine-7-carboxylic acid, also known as MOBA, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. MOBA belongs to the family of benzoxazepine derivatives and has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Mechanism of Action
The exact mechanism of action of 2-Methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepine-7-carboxylic acid is not fully understood. However, it has been proposed that 2-Methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepine-7-carboxylic acid may exert its biological effects by modulating various signaling pathways, including the NF-κB pathway, the JAK/STAT pathway, and the MAPK pathway.
Biochemical and Physiological Effects:
2-Methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepine-7-carboxylic acid has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and inhibit the activation of inflammatory cells. 2-Methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepine-7-carboxylic acid has also been found to modulate the expression of various genes involved in inflammation, apoptosis, and cell proliferation.
Advantages and Limitations for Lab Experiments
2-Methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepine-7-carboxylic acid has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It is also stable and can be stored for long periods of time. However, one limitation of 2-Methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepine-7-carboxylic acid is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its biological effects.
Future Directions
There are several future directions for research on 2-Methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepine-7-carboxylic acid. One area of interest is the development of 2-Methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepine-7-carboxylic acid-based drugs for the treatment of inflammatory diseases, cancer, and neurodegenerative disorders. Another area of research is the elucidation of the mechanism of action of 2-Methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepine-7-carboxylic acid, which could lead to the development of more effective drugs. Additionally, further studies are needed to investigate the safety and toxicity of 2-Methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepine-7-carboxylic acid in vivo.
Synthesis Methods
2-Methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepine-7-carboxylic acid can be synthesized by the reaction of 2-amino-4-methyl-5-nitrophenol with ethyl acetoacetate in the presence of a base, followed by reduction of the resulting nitro compound with zinc powder in acetic acid. The final product is obtained by acidification of the reaction mixture and subsequent recrystallization.
Scientific Research Applications
2-Methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepine-7-carboxylic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 2-Methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepine-7-carboxylic acid has also been shown to possess anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, 2-Methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepine-7-carboxylic acid has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
CAS RN |
134076-69-0 |
|---|---|
Product Name |
2-Methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepine-7-carboxylic acid |
Molecular Formula |
C11H11NO4 |
Molecular Weight |
221.21 g/mol |
IUPAC Name |
2-methyl-4-oxo-3,5-dihydro-2H-1,5-benzoxazepine-7-carboxylic acid |
InChI |
InChI=1S/C11H11NO4/c1-6-4-10(13)12-8-5-7(11(14)15)2-3-9(8)16-6/h2-3,5-6H,4H2,1H3,(H,12,13)(H,14,15) |
InChI Key |
UTYWAACFFFXNCC-UHFFFAOYSA-N |
SMILES |
CC1CC(=O)NC2=C(O1)C=CC(=C2)C(=O)O |
Canonical SMILES |
CC1CC(=O)NC2=C(O1)C=CC(=C2)C(=O)O |
synonyms |
2-Methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepine-7-carboxylic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




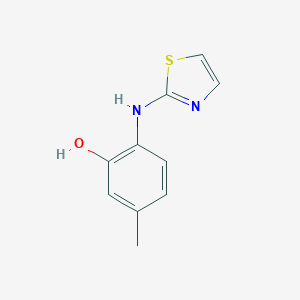


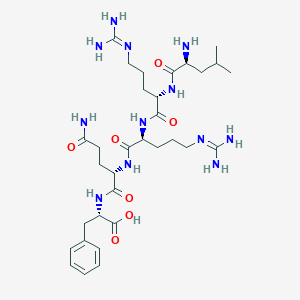
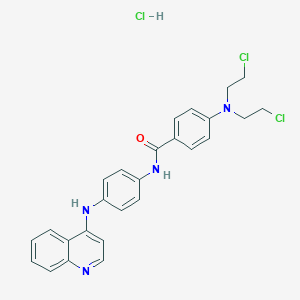
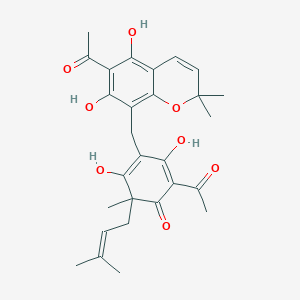
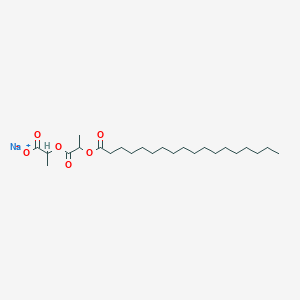
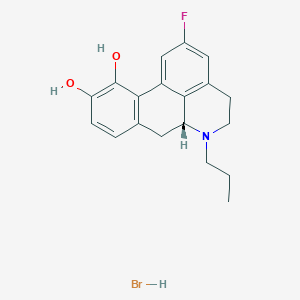
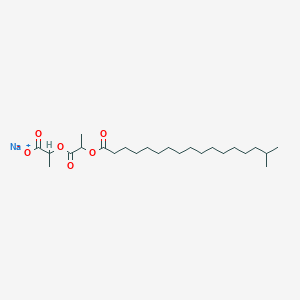

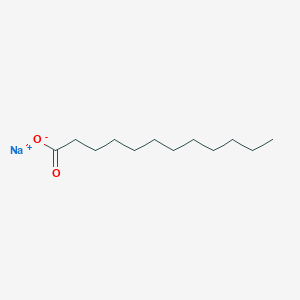
![Methyl 3-phenylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B148143.png)
